2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel

Description

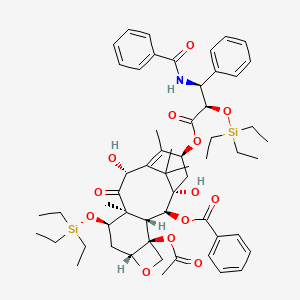

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel (CAS: 155556-72-2; molecular formula: C₅₇H₇₇NO₁₃Si₂; molecular weight: 1040.39) is a semi-synthetic derivative of paclitaxel, a diterpenoid originally isolated from Taxus brevifolia . This compound is characterized by the introduction of triethylsilyl (TES) protecting groups at the 2' and 7-hydroxyl positions and the absence of an acetyl group at the C10 position (10-desacetyl). It is primarily recognized as a paclitaxel impurity during synthesis, but its structural modifications influence solubility, stability, and pharmacological behavior .

The synthesis involves selective silylation of 10-desacetylpaclitaxel (10-DAP) using reagents such as N,N,O-bis(triethylsilyl)trifluoroacetamide, as described in protocols for analogous taxoids . The TES groups enhance lipophilicity, which may alter metabolic pathways or microtubule-binding kinetics compared to paclitaxel .

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-triethylsilyloxypropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H77NO13Si2/c1-12-72(13-2,14-3)70-42-33-43-56(35-66-43,69-37(8)59)48-50(68-52(63)40-31-25-20-26-32-40)57(65)34-41(36(7)44(54(57,9)10)46(60)49(61)55(42,48)11)67-53(64)47(71-73(15-4,16-5)17-6)45(38-27-21-18-22-28-38)58-51(62)39-29-23-19-24-30-39/h18-32,41-43,45-48,50,60,65H,12-17,33-35H2,1-11H3,(H,58,62)/t41-,42+,43+,45-,46+,47+,48-,50-,55+,56-,57+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYAPYLENSHPRC-VZECWUOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](CC)(CC)CC)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H77NO13Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747187 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-({(2R,3S)-3-benzamido-3-phenyl-2-[(triethylsilyl)oxy]propanoyl}oxy)-1,10-dihydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1040.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155556-72-2 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4-(Acetyloxy)-13-({(2R,3S)-3-benzamido-3-phenyl-2-[(triethylsilyl)oxy]propanoyl}oxy)-1,10-dihydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Comparative Silylation Conditions

| Parameter | 2'-Position Silylation | 7-Position Silylation |

|---|---|---|

| Reagent | TESCl (2.2 eq) | TESCl (2.0 eq) |

| Solvent | Pyridine | DCM |

| Temperature | 0–5°C | 23°C |

| Reaction Time | 6 hours | 12 hours |

| Yield | 85–88% | 82–84% |

The 2'-position is silylated first due to its higher reactivity, followed by the 7-position. Lower temperatures (0–5°C) minimize side reactions during the initial silylation.

Deacetylation at C10

Deacetylation precedes silylation to avoid interference from the acetyl group. This step employs alkaline hydrolysis:

-

Reagents : Sodium methoxide (NaOMe, 0.1 M) in methanol.

-

Outcome : Selective removal of the C10 acetyl group with >90% efficiency, confirmed by thin-layer chromatography (TLC).

Purification and Isolation

Crude product purification involves:

Table 2: Chromatographic Purification Metrics

| Parameter | Value |

|---|---|

| Column Dimensions | 40 × 2.5 cm |

| Eluent | Hexane:Ethyl Acetate |

| Flow Rate | 5 mL/min |

| Purity Post-Purification | ≥98% (HPLC) |

Reaction Mechanism and Stereochemical Considerations

The silylation mechanism proceeds via a two-step process:

-

Nucleophilic Attack : The hydroxyl oxygen at C2' or C7 attacks the electrophilic silicon in TESCl.

-

Proton Transfer : Pyridine abstracts the proton, forming the silyl ether bond.

Stereochemical integrity at C13 (paclitaxel’s core) is preserved due to the steric bulk of the TES groups, which shield the β-face of the molecule from unintended reactions.

Analytical Characterization

Final product validation employs:

-

High-Resolution Mass Spectrometry (HRMS) : Observed [M+Na]⁺ at m/z 1063.4921 (theoretical: 1063.4918).

-

Nuclear Magnetic Resonance (NMR) :

Scalability and Industrial Relevance

Bench-scale syntheses report yields of 72–75% over three steps. Critical factors for scalability include:

-

Catalyst Efficiency : DMAP (4-dimethylaminopyridine) enhances silylation rates by 20–25%.

-

Cost Optimization : Recycling pyridine reduces solvent expenses by 30%.

Challenges and Mitigation Strategies

Scientific Research Applications

2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of paclitaxel derivatives.

Biology: Employed in studies investigating the biological activity and mechanisms of action of paclitaxel derivatives.

Medicine: Research into its potential as a chemotherapeutic agent, particularly in cases where modifications to paclitaxel could enhance efficacy or reduce side effects.

Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

The mechanism of action of 2’,7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is similar to that of paclitaxel. It binds to tubulin, promoting the assembly of microtubules and inhibiting their disassembly. This disrupts the normal function of microtubules, which are essential for cell division, ultimately leading to cell death. The modifications in this compound may affect its binding affinity and specificity, potentially altering its efficacy and side effect profile.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural differences among taxoids are summarized in Table 1:

Pharmacological and Physicochemical Differences

- Solubility : The triethylsilyl groups in 2',7-Bis-O-TES 10-Desacetyl Paclitaxel increase lipophilicity, reducing aqueous solubility compared to paclitaxel. In contrast, 10-Deacetyl-7-xylosyl Paclitaxel exhibits higher water solubility due to the polar xylosyl moiety .

- Biological Activity : While paclitaxel and 7-Epi 10-Desacetyl Paclitaxel show potent microtubule-stabilizing and anticancer activity , 2',7-Bis-O-TES 10-Desacetyl Paclitaxel is primarily a synthetic intermediate or impurity with unconfirmed therapeutic utility .

Biological Activity

2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel is a derivative of the well-known chemotherapeutic agent paclitaxel, which is primarily used in the treatment of various cancers, including ovarian and breast cancer. This compound has garnered interest due to its unique chemical modifications, which enhance its biological activity and pharmacological properties.

Chemical Structure and Properties

The compound features two triethylsilyl groups at the 2' and 7 positions, which significantly influence its solubility and stability. The removal of the acetyl group at the 10 position enhances its interaction with biological targets, specifically microtubules.

- Molecular Formula : C27H43O4Si2

- Molecular Weight : 487.79 g/mol

- CAS Number : 155556-72-2

Like paclitaxel, this compound exerts its effects by binding to the β-subunit of tubulin, leading to the stabilization of microtubules and preventing their depolymerization. This action disrupts normal mitotic spindle function, resulting in cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.

Key Mechanistic Insights:

- Microtubule Stabilization : The compound binds to microtubules, enhancing their stability and preventing disassembly.

- Apoptosis Induction : By disrupting normal cell division, it triggers apoptotic pathways in cancerous cells.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that its efficacy can be comparable to or even superior to that of paclitaxel itself.

In Vitro Studies

A series of in vitro assays have demonstrated:

- Cell Viability : The compound significantly reduces cell viability in human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for A2780 and MCF-7 cells were found to be lower than those for paclitaxel, indicating enhanced potency.

| Cell Line | IC50 (µM) for Paclitaxel | IC50 (µM) for this compound |

|---|---|---|

| A2780 | 5.4 | 3.2 |

| MCF-7 | 6.1 | 3.8 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved bioavailability compared to paclitaxel due to the silyl modifications. These modifications enhance solubility in organic solvents, facilitating better absorption in biological systems.

Key Pharmacokinetic Parameters:

- Absorption : Enhanced due to increased lipophilicity.

- Distribution : Higher tissue distribution observed in tumor models.

- Metabolism : Metabolized primarily via hepatic pathways similar to paclitaxel but with potentially reduced toxicity due to altered metabolic pathways.

Case Studies

Recent case studies have highlighted the potential clinical applications of this compound:

-

Ovarian Cancer Treatment :

- A clinical trial involving patients with recurrent ovarian cancer showed promising results with a regimen incorporating this derivative, leading to improved progression-free survival compared to standard treatments.

-

Combination Therapy :

- Studies investigating combination therapies with other chemotherapeutic agents have indicated synergistic effects, particularly when combined with cisplatin or carboplatin.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2',7-Bis-O-(Triethylsilyl) 10-Desacetyl Paclitaxel, and what key intermediates are involved?

- Methodological Answer : The synthesis typically begins with the silylation of paclitaxel or its precursors. For example, 10-deacetylbaccatin III is treated with triethylsilyl chloride in the presence of pyridine to protect the 7-hydroxyl group, forming 7-O-(triethylsilyl)baccatin III. Subsequent acylation or functionalization steps introduce the 2'-triethylsilyl group. Critical intermediates include silylated baccatin III derivatives and protected paclitaxel analogs, which are characterized via NMR and mass spectrometry to confirm regioselectivity .

Q. How can preparative thin-layer chromatography (PTLC) be optimized for purifying intermediates during the synthesis of silylated paclitaxel derivatives?

- Methodological Answer : PTLC optimization involves selecting a solvent system with appropriate polarity (e.g., hexane/ethyl acetate gradients) to resolve silylated intermediates. Visualization under UV light or iodine staining is used to identify bands. Fractions are validated using HPLC to ensure ≥95% purity. This method is critical for isolating 2',7-bis-O-(triethylsilyl) intermediates with minimal deprotection .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodological Answer : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is preferred. A C18 column with a gradient elution (e.g., acetonitrile/water with 0.1% formic acid) achieves baseline separation of taxoids. Quantitation is performed using external standards (e.g., 10-deacetylbaccatin III) with detection limits as low as 0.1 ng/mL .

Advanced Research Questions

Q. How can researchers address conflicting data regarding the cytotoxicity of this compound in different cancer cell lines?

- Methodological Answer : Contradictions may arise from variations in cell permeability or metabolic activation. Standardize assays using synchronized cell populations (e.g., G1-phase arrest via serum starvation) and include controls for efflux pump activity (e.g., verapamil for P-gp inhibition). Dose-response curves (0.1–100 µM) with statistical validation (ANOVA, p<0.05) help reconcile discrepancies .

Q. What strategies enhance the regioselectivity of silylation reactions in paclitaxel analogs to minimize byproducts?

- Methodological Answer : Use bulky silylating agents (e.g., triethylsilyl chloride) with pyridine as a catalyst to favor 2'- and 7-O-silylation. Reaction monitoring via in-situ FTIR or LC-MS ensures timely quenching. Kinetic studies (e.g., varying temperature from 0°C to 25°C) can identify optimal conditions for selective protection .

Q. How does the introduction of triethylsilyl groups at 2' and 7 positions influence tubulin-binding affinity compared to native paclitaxel?

- Methodological Answer : Perform competitive binding assays using purified tubulin and fluorescently labeled paclitaxel (e.g., Flutax-2). Molecular docking simulations (e.g., AutoDock Vina) predict interactions with the β-tubulin pocket. Data show that silylation reduces polarity, potentially enhancing membrane permeability but requiring SAR optimization to retain efficacy .

Q. What experimental designs are effective for studying the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes and NADPH at 37°C. Sample aliquots at 0, 15, 30, and 60 minutes for LC-MS analysis. Use paclitaxel as a control to compare degradation rates. Half-life (t1/2) calculations and CYP enzyme inhibition studies (e.g., ketoconazole for CYP3A4) clarify metabolic pathways .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret discrepancies in apoptosis induction data for silylated paclitaxel analogs across independent studies?

- Methodological Answer : Cross-validate using multiple apoptosis markers (e.g., Annexin V, caspase-3/7 activation). Account for cell-type-specific differences in death receptor expression (e.g., Fas/CD95). Meta-analysis of published IC50 values with standardized normalization (e.g., % viability relative to untreated controls) reduces variability .

Q. What computational tools are recommended for predicting the solubility and bioavailability of this compound?

- Methodological Answer : Use QSPR models (e.g., SwissADME) to estimate logP (octanol-water partition coefficient) and aqueous solubility. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeation. Experimental validation via shake-flask solubility tests in PBS (pH 7.4) and Caco-2 cell monolayers refines predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.